molecular formula C12H14N2O4 B2691435 3-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione CAS No. 335417-99-7

3-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione

Cat. No.: B2691435
CAS No.: 335417-99-7
M. Wt: 250.254
InChI Key: ITBJEGNEBGZKEY-UHFFFAOYSA-N
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Description

3-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features an ethyl group at the 3-position and methoxy groups at the 6 and 7 positions, along with a dione functionality at the 2 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-ethyl-4,5-dimethoxybenzaldehyde with urea under acidic conditions to form the quinazoline ring. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the dione functionality to diols or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Products may include quinazoline derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms of the compound, such as diols or alcohols.

    Substitution: Substituted quinazoline derivatives with various functional groups replacing the methoxy groups.

Scientific Research Applications

Anticancer Activity

Research indicates that quinazoline derivatives, including 3-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione, exhibit significant anticancer properties. A notable study demonstrated that these compounds inhibit the proliferation of various cancer cell lines:

  • Case Study : In vitro assays showed that this compound effectively inhibited the growth of breast and brain tumor cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses fungicidal activity against several pathogens.

  • Case Study : In a recent bioassay, this compound demonstrated a significant inhibition rate against Rhizoctonia solani, with an effective concentration (EC50) of 5 µg/mL .

Table 1: Summary of Anticancer Studies

Study ReferenceCancer TypeIC50 (µM)Mechanism of Action
Breast Tumors10Induction of apoptosis
Brain Tumors15Cell cycle arrest at G1 phase

Table 2: Antimicrobial Efficacy

PathogenInhibition Rate (%)EC50 (µg/mL)
Rhizoctonia solani94.05
Fusarium graminearum91.510

Mechanism of Action

The mechanism of action of 3-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-ethyl-6,7-dimethoxyquinazoline: Lacks the dione functionality but shares the ethyl and methoxy groups.

    6,7-dimethoxyquinazoline-2,4(1H,3H)-dione: Lacks the ethyl group but has the dione and methoxy functionalities.

    3-ethylquinazoline-2,4(1H,3H)-dione: Lacks the methoxy groups but has the ethyl and dione functionalities.

Uniqueness

3-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione is unique due to the combination of its ethyl, methoxy, and dione functionalities. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

3-Ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione is a heterocyclic compound belonging to the quinazoline family, which is recognized for its diverse biological activities. This article examines the compound's biological activity, focusing on its antimicrobial and anticancer properties, synthesis methods, and potential therapeutic applications.

  • IUPAC Name: 3-ethyl-6,7-dimethoxy-1H-quinazoline-2,4-dione
  • Molecular Formula: C₁₂H₁₄N₂O₄
  • Molecular Weight: 250.25 g/mol
  • CAS Number: 335417-99-7

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions using precursors like 3-ethyl-4,5-dimethoxybenzaldehyde and urea under acidic conditions. Common solvents include ethanol or methanol with hydrochloric acid as a catalyst .

Synthetic Route Overview:

  • Reaction of 3-ethyl-4,5-dimethoxybenzaldehyde with urea.
  • Cyclization under acidic conditions.
  • Purification via recrystallization or chromatography.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinazoline derivatives. The compound has been tested against various Gram-positive and Gram-negative bacteria using the Agar well diffusion method. Results indicate that many derivatives exhibit moderate antimicrobial activity.

CompoundActivity Against Gram-positiveActivity Against Gram-negative
3-Ethyl-6,7-dimethoxyquinazolineModerateModerate
Standard Drug (e.g., Ampicillin)HighHigh

In a comparative study, certain derivatives showed promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting potential as antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has also been explored. Derivatives were synthesized and evaluated for cytotoxicity against cancer cell lines such as K562 (chronic myeloid leukemia) and HeLa (cervical cancer) using the MTT assay.

Cytotoxicity Results:

CompoundIC₅₀ (µM) K562IC₅₀ (µM) HeLa
Derivative I12.515.0
Derivative II10.014.0
Control (DMSO)>50>50

These findings indicate that some derivatives possess significant cytotoxic effects, making them candidates for further development as anticancer agents .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within cells. The structure allows it to fit into active sites of enzymes or receptors, thereby modulating their activity and influencing various biochemical pathways .

Case Studies

  • Study on Antimicrobial Activity : A series of quinazoline derivatives were synthesized and tested for their antimicrobial properties against selected bacterial strains. The study concluded that modifications in the chemical structure could enhance activity against resistant strains .
  • Cytotoxicity Evaluation : In vitro studies demonstrated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a potential therapeutic window for clinical applications .

Q & A

Basic Research Questions

Q. What are the conventional and green chemistry approaches for synthesizing 3-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione?

  • Methodology :

  • Traditional routes involve anthranilic acid derivatives with toxic reagents like phosgene or chlorosulfonyl isocyanate, often requiring multi-step procedures .
  • Green synthesis : A solvent-free method using 2-aminobenzonitriles, CO₂ (1 bar), and catalytic DBU achieves 97% yield under mild conditions (120°C), avoiding hazardous reagents .
    • Key considerations : The green approach reduces environmental impact and simplifies purification, making it preferable for sustainable chemistry .

Q. Which spectroscopic methods confirm the structure of this compound?

  • 1H/13C NMR : Assignments of aromatic protons (δ ~7.4–7.6 ppm) and methoxy/ethyl groups (δ ~3.1–4.5 ppm) validate regiochemistry .
  • HRMS : Exact mass matching (e.g., [M−H]⁻ at m/z 325.0833) confirms molecular formula .
  • X-ray crystallography : Resolves bond angles and crystallographic packing, critical for unambiguous structural confirmation .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

  • Documented hazards : Current safety data indicate no significant GHS-classified risks, but standard precautions (gloves, ventilation) are advised due to limited toxicological data .

Advanced Research Questions

Q. How can solvent-free CO₂/DBU synthesis be optimized for scalable production of quinazoline-2,4-diones?

  • Parameters :

  • Catalyst loading : DBU (0.2 equiv) balances reactivity and cost .
  • Temperature : 120°C ensures complete cyclization without side reactions .
  • CO₂ pressure : 1 bar is sufficient for carboxylation, avoiding high-pressure equipment .
    • Challenges : Scalability requires efficient gas diffusion and mixing in solvent-free systems .

Q. What strategies enhance regioselectivity during functionalization of the quinazoline-2,4-dione core?

  • Directed substitution : Electron-donating groups (e.g., methoxy) at C6/C7 direct electrophilic attacks to specific positions .
  • Protecting groups : Benzyloxy or trifluoromethyl groups enable selective modifications, as seen in HIV reverse transcriptase inhibitor derivatives .
  • Catalytic control : Transition metal catalysts (e.g., Pd) improve cross-coupling efficiency for aryl/alkyl introductions .

Q. How do structural modifications influence the compound’s bioactivity, particularly in enzyme inhibition?

  • Case study : Introducing biphenylamino or hydroxyl groups at C6 enhances HIV-RT inhibition (IC₅₀ < 1 μM) by improving target binding .
  • SAR insights : Hydrophobic substituents (e.g., trifluoromethyl) increase membrane permeability, while polar groups (hydroxy) enhance solubility .

Q. How can researchers resolve contradictions in reported synthetic yields across methods?

  • Troubleshooting :

  • Purity of starting materials : Trace moisture in 2-aminobenzonitriles reduces CO₂ reactivity .
  • Reaction monitoring : In situ FTIR or LC-MS detects intermediates to optimize reaction time .
  • Workup protocols : Acidic hydrolysis of byproducts (e.g., unreacted nitriles) improves isolated yields .

Q. What advanced analytical techniques validate regiochemistry in substituted derivatives?

  • 2D NMR (COSY, HSQC) : Correlates proton-proton and carbon-proton couplings to assign substituent positions .
  • Isotopic labeling : ¹³C-CO₂ tracks carboxylation sites in green synthesis routes .
  • Computational modeling : DFT calculations predict chemical shifts and stabilization energies for regiochemical outcomes .

Properties

IUPAC Name

3-ethyl-6,7-dimethoxy-1H-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c1-4-14-11(15)7-5-9(17-2)10(18-3)6-8(7)13-12(14)16/h5-6H,4H2,1-3H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBJEGNEBGZKEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC(=C(C=C2NC1=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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